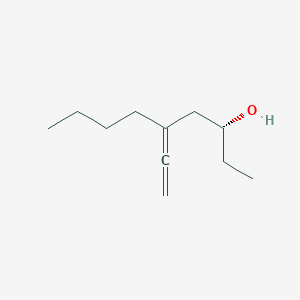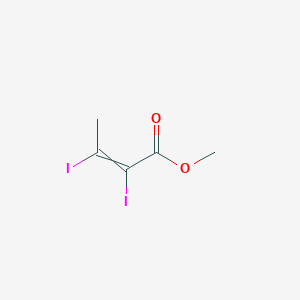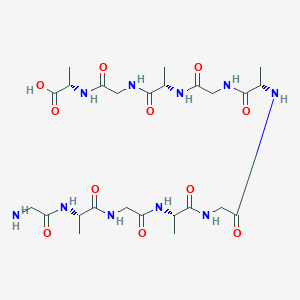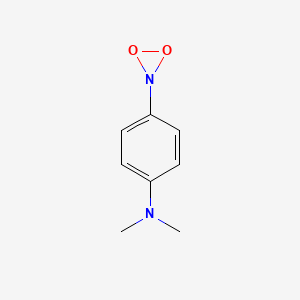![molecular formula C22H25NO3 B14228196 Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]- CAS No. 551963-73-6](/img/structure/B14228196.png)
Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]- is a complex organic compound with a unique structure that includes a benzamide core substituted with methoxy, methyl, and cyclopentyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]- typically involves multi-step organic reactions. One common route starts with the preparation of 3-methoxy-2-methylbenzoic acid, which is then reacted with cyclopentylamine under specific conditions to form the desired benzamide derivative. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters and can be scaled up to meet commercial demands. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new benzamide derivatives with different functional groups.
Applications De Recherche Scientifique
Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.
Medicine: Its derivatives may exhibit pharmacological properties that can be explored for therapeutic applications.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide, 3-methoxy-N-methyl-: This compound has a similar structure but lacks the cyclopentyl and additional methyl groups.
2,3-Dimethoxybenzamide: This compound has two methoxy groups and is used in similar applications.
3-Acetoxy-2-methylbenzamide: This compound has an acetoxy group instead of a methoxy group.
Uniqueness
Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group and the specific arrangement of functional groups make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
551963-73-6 |
|---|---|
Formule moléculaire |
C22H25NO3 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]benzamide |
InChI |
InChI=1S/C22H25NO3/c1-15-8-6-9-17(14-15)20(24)22(12-4-5-13-22)23-21(25)18-10-7-11-19(26-3)16(18)2/h6-11,14H,4-5,12-13H2,1-3H3,(H,23,25) |
Clé InChI |
BXFHWDZTILXQNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)C2(CCCC2)NC(=O)C3=C(C(=CC=C3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate](/img/structure/B14228118.png)
![3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione](/img/structure/B14228122.png)
![Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-](/img/structure/B14228132.png)


![1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14228149.png)
![([1,1'-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide](/img/structure/B14228157.png)
![2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole](/img/structure/B14228163.png)

![2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228172.png)




